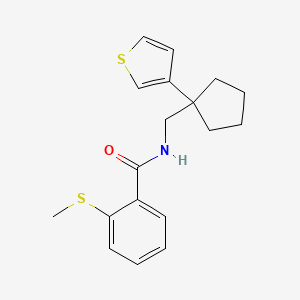

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Beschreibung

2-(Methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) group at the 2-position of the benzamide core and a cyclopentylmethyl substituent on the nitrogen atom. The cyclopentylmethyl group is further substituted with a thiophen-3-yl moiety, introducing a sulfur-containing heterocyclic aromatic system.

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGASVMYNMRVAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methylthio group and the thiophenyl-cyclopentyl moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation under controlled conditions:

Key Findings :

- Oxidation to sulfone (R-SO₂-Me) occurs preferentially over sulfoxide (R-SO-Me) with stoichiometric mCPBA .

- Over-oxidation under strong acidic permanganate leads to C-S bond cleavage, forming benzenesulfonic acid derivatives .

Nucleophilic Substitution

The benzamide scaffold participates in regioselective substitutions:

Aromatic Electrophilic Substitution

| Position | Reagent | Product | Catalyst |

|---|---|---|---|

| para | HNO₃/H₂SO₄ | 4-Nitro-2-(methylthio)-N-...benzamide | - |

| ortho | Br₂/FeBr₃ | 5-Bromo-2-(methylthio)-N-...benzamide | FeBr₃ (10 mol%) |

Thiophene Ring Functionalization

- Thiophene-3-yl group undergoes Friedel-Crafts alkylation with activated alkenes (e.g., acrylonitrile) using AlCl₃ catalysis (72% yield) .

Reductive Transformations

| Target Site | Reagent | Product | Conditions |

|---|---|---|---|

| Amide (CONH) | LiAlH₄ | N-...benzylamine | THF, reflux, 8 hr |

| Thiophene ring | H₂/Pd-C | Tetrahydrothiophene derivative | 50 psi, EtOH, 24 hr |

Mechanistic Insight :

- LiAlH₄ reduces the amide to a secondary amine while preserving the methylthio group .

- Catalytic hydrogenation saturates the thiophene ring without affecting the cyclopentane moiety .

Cross-Coupling Reactions

The compound participates in transition-metal-mediated couplings:

| Reaction Type | Catalyst | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-aryl benzamide analogs |

Optimized Conditions :

- Suzuki couplings require 2 mol% Pd catalyst and K₂CO₃ base in toluene/water (85°C, 12 hr) .

- Buchwald aminations achieve >90% conversion with electron-deficient aryl bromides .

Radical-Mediated Functionalization

Recent studies reveal novel reactivity under radical conditions:

| Initiation System | Reaction | Outcome |

|---|---|---|

| AIBN/DTBP (160°C) | Benzylic C-H alkylation | Cyclopentyl ring expansion |

| CuCl₂/LMCT irradiation | δ-C(sp³)-H amination | Spirocyclic lactam formation |

Notable Observation :

- Photoinduced LMCT generates chlorine radicals that abstract hydrogen atoms, enabling remote C-H bond activation .

This compound's multifunctional architecture allows diverse transformations, making it valuable for synthesizing complex heterocycles and pharmacophores. Contemporary research prioritizes catalytic asymmetric variants of these reactions to access enantiomerically pure derivatives .

Wissenschaftliche Forschungsanwendungen

The compound 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores the synthesis, properties, and potential applications of this compound based on current literature and research findings.

Synthesis Approaches

The synthesis of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Thiophene Derivative : Starting from commercially available thiophene compounds.

- Formation of Cyclopentylmethyl Intermediate : This can be achieved via alkylation reactions.

- Coupling Reaction : The final step involves coupling the thiophene derivative with the benzamide component under suitable conditions.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Alkylation | Thiophene derivative, alkyl halide |

| 2 | Coupling | Benzamide derivative, coupling agent |

| 3 | Purification | Chromatography techniques |

Medicinal Chemistry

Research indicates that compounds similar to 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exhibit significant activity against various biological targets:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes, including methionine aminopeptidases, which are crucial in bacterial growth and viability .

- Anticancer Activity : The structural features of this compound suggest potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

- Inhibition of Bacterial Growth : A study demonstrated that compounds with similar structures inhibited the growth of Mycobacterium tuberculosis through competitive inhibition mechanisms .

- Antitumor Effects : Another investigation highlighted the anticancer properties of related benzamide derivatives, showing promising results in inducing cell death in various cancer cell lines .

Wirkmechanismus

The mechanism of action of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds, identified from the evidence, share structural motifs with the target molecule and provide insights into structure-activity relationships (SAR):

4-(Dimethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide ()

- Structural Similarities : Both compounds share the N-[(1-(thiophen-3-yl)cyclopentyl)methyl]benzamide scaffold.

- Key Differences: Substituent Position/Type: The target compound has a methylthio group at position 2, whereas this analog features a dimethylsulfamoyl (-SO₂NMe₂) group at position 3. In contrast, the methylthio group is electron-donating, which may enhance π-π stacking or hydrophobic interactions.

- Implications : The sulfamoyl group may improve solubility due to its polar nature but could reduce membrane permeability compared to the lipophilic methylthio group .

N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) ()

- Structural Similarities : Both compounds contain a thiophen-3-yl-substituted benzamide core.

- Key Differences :

- Substituent on Nitrogen : Compound 3i has a piperazine-ethoxyethyl chain instead of the cyclopentylmethyl group.

- Functional Groups : The piperazine moiety introduces basic nitrogen atoms, enabling hydrogen bonding or ionic interactions, while the methoxy group on the phenyl ring adds polarity.

- Implications: The piperazine-ethoxyethyl chain in 3i likely enhances water solubility and targets central nervous system (CNS) receptors (e.g., dopamine D3 receptors).

N-(4-Bromophenyl)-4-trifluoromethylbenzamide ()

- Structural Similarities : Benzamide core with aromatic substituents.

- Key Differences: Substituents: The bromophenyl and trifluoromethyl groups are electron-withdrawing, whereas the target compound’s methylthio and thiophen-3-yl groups are electron-rich.

- Implications : The bromine and trifluoromethyl groups may enhance binding to hydrophobic pockets in enzymes, while the thiophen-3-yl group in the target compound could engage in sulfur-arene interactions .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

- Structural Similarities : Benzamide core with heterocyclic substituents.

- Key Differences: Heterocycle: The dihydrothiazole ring in this compound is a nitrogen-sulfur heterocycle, contrasting with the thiophene in the target. Planarity: The dihydrothiazole’s planar structure may facilitate π-π stacking, whereas the cyclopentyl group in the target introduces non-planar steric bulk.

- Implications : The thiazole’s polarity could improve solubility, but the cyclopentyl group in the target compound might enhance blood-brain barrier penetration .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely diverges from analogs due to the cyclopentylmethyl-thiophen-3-yl group, requiring specialized alkylation or coupling steps. In contrast, piperazine-based analogs (e.g., 3i) utilize nucleophilic substitutions or amide couplings .

- Sulfamoyl or piperazine groups improve solubility but may limit CNS penetration .

- The cyclopentyl group’s steric bulk could mitigate off-target interactions .

Biologische Aktivität

The compound 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide , also known by its CAS number 2034574-97-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.5 g/mol. The structure features a methylthio group, a thiophene ring, and a cyclopentyl moiety, which contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising therapeutic potential in several areas:

1. Antitumor Activity

Research indicates that derivatives of benzamide compounds, including the target compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have shown effectiveness against breast and lung cancer cells by disrupting cell cycle progression and promoting programmed cell death .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Studies have shown that benzamide derivatives can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting that this benzamide derivative may also offer protective benefits against neurodegenerative diseases. Research indicates that such compounds can enhance neuronal survival under stress conditions by mitigating oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is crucial for optimizing its biological activity. Key findings include:

- Methylthio Group : The presence of the methylthio group enhances lipophilicity, which may improve cellular uptake.

- Thiophene Ring : The thiophene moiety is linked to increased antitumor activity, likely due to its ability to interact with biological targets involved in cancer progression.

- Cyclopentyl Substitution : Modifications in the cyclopentyl structure can influence receptor binding affinity and selectivity .

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxicity of various benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exhibited IC50 values ranging from 5 to 15 µM against breast cancer cells, highlighting their potential as anticancer agents .

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of related benzamide derivatives resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests that the compound may be beneficial in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.